BenchChemオンラインストアへようこそ!

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea

Physicochemical profiling Lead optimization Ligand efficiency metrics

1-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea (CAS 2034262-32-1) is a synthetic unsymmetrical urea derivative bearing a 2-methoxy-2,3-dihydro-1H-indene core linked via a methylene bridge to a 2-methoxyethyl-substituted urea moiety. With a molecular formula of C₁₅H₂₂N₂O₃ and a molecular weight of 278.35 g·mol⁻¹, the compound is supplied as a research-grade chemical (typical purity ≥95%) for exploratory medicinal chemistry and preclinical target identification programs.

Molecular Formula C15H22N2O3
Molecular Weight 278.352
CAS No. 2034262-32-1
Cat. No. B2436979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea
CAS2034262-32-1
Molecular FormulaC15H22N2O3
Molecular Weight278.352
Structural Identifiers
SMILESCOCCNC(=O)NCC1(CC2=CC=CC=C2C1)OC
InChIInChI=1S/C15H22N2O3/c1-19-8-7-16-14(18)17-11-15(20-2)9-12-5-3-4-6-13(12)10-15/h3-6H,7-11H2,1-2H3,(H2,16,17,18)
InChIKeySZTXNCZJNJJJGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea (CAS 2034262-32-1): Structural Identity and Procurement-Relevant Profile


1-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea (CAS 2034262-32-1) is a synthetic unsymmetrical urea derivative bearing a 2-methoxy-2,3-dihydro-1H-indene core linked via a methylene bridge to a 2-methoxyethyl-substituted urea moiety . With a molecular formula of C₁₅H₂₂N₂O₃ and a molecular weight of 278.35 g·mol⁻¹, the compound is supplied as a research-grade chemical (typical purity ≥95%) for exploratory medicinal chemistry and preclinical target identification programs . Its structural architecture—combining a conformationally constrained indane bicycle with a flexible methoxyethyl urea side chain—places it within the broader class of indanyl urea derivatives under investigation for kinase inhibition, sigma receptor modulation, and soluble epoxide hydrolase (sEH) targeting [1].

Why 1-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea Cannot Be Interchanged with Structurally Adjacent Analogs


Within the indanyl urea chemical space, even conservative structural perturbations produce marked differences in both physicochemical properties and biological target engagement. Replacement of the 2-methoxyethyl substituent with a benzyl group (CAS 2034347-67-4) increases lipophilicity (predicted ΔLogP ≈ +0.8–1.0) and introduces π-stacking potential absent in the target compound . Conversely, shifting the urea attachment from the indane C2 position to C1 or C5 alters the spatial orientation of the pharmacophore, which in closely related indanyl urea kinase inhibitor series has been shown to modulate selectivity across kinase subfamilies by >10-fold [1]. The 2-methoxy substituent on the indane ring simultaneously serves as a hydrogen-bond acceptor and a steric element restricting conformational freedom—features absent in the simpler 1-(3H-inden-1-yl)-3-(2-methoxyethyl)urea (CAS 20290-34-0) that lacks both the saturated indane framework and the C2 methoxy group [2]. These structural distinctions mean that procurement decisions cannot rely on class-level assumptions; each analog must be evaluated on its own quantitative merits for the specific assay system under consideration.

Quantitative Differentiation of 1-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea Against Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation from the Closest Commercial Indanyl Urea Analog

The target compound (MW 278.35; C₁₅H₂₂N₂O₃) occupies a distinct molecular weight window compared to its closest commercially available indanyl urea analog, 1-benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea (CAS 2034347-67-4; MW 340.4; C₂₀H₂₄N₂O₃), yielding a ΔMW of −62.05 g·mol⁻¹ that translates to a 22% reduction in heavy atom count (20 vs. 25 non-hydrogen atoms) . This positions the target compound more favorably within typical lead-like property space (MW <350) and offers superior ligand efficiency potential when normalized against any given target affinity [1].

Physicochemical profiling Lead optimization Ligand efficiency metrics

Predicted Lipophilicity and Hydrogen-Bonding Profile Relative to the Indenyl Urea Analog CAS 20290-34-0

The target compound contains three oxygen atoms (two ether oxygens plus one urea carbonyl) serving as H-bond acceptors and two urea N–H donors, yielding an HBD:HBA ratio of 2:3 . In contrast, the unsaturated analog 1-(3H-inden-1-yl)-3-(2-methoxyethyl)urea (CAS 20290-34-0; C₁₃H₁₆N₂O₂) contains only two H-bond acceptors (one ether oxygen and one urea carbonyl) while retaining two H-bond donors, giving a 2:2 ratio [1]. The additional methoxy group on the saturated indane ring of the target compound increases topological polar surface area (predicted TPSA ≈ 62.7 Ų vs. ≈ 50.4 Ų for the unsaturated analog) without increasing the H-bond donor count—a profile associated with improved aqueous solubility at a given logP [2].

ADME prediction Lipophilicity Hydrogen-bond donor/acceptor balance

Conformational Restriction Differentiating the 2-Methoxy-Indane Scaffold from Flexible-Chain Urea Analogs

The 2-methoxy-2,3-dihydro-1H-indene core of the target compound imposes significant conformational restriction on the urea pharmacophore relative to simple N-(2-methoxyethyl)urea (CAS 22033-10-9; C₄H₁₀N₂O₂; MW 118.13) . The indane bicycle limits the accessible dihedral angles of the methylene-urea linker to a narrower rotational envelope compared to the freely rotating N-(2-methoxyethyl) fragment, a design principle exploited across indanyl urea kinase inhibitor patents to enhance target selectivity by reducing the entropic penalty upon binding [1]. In p38 MAPK inhibitor series where indanyl ureas have been optimized, conformational restriction at the indane C2 position contributed to >50-fold selectivity improvements over related kinases compared to flexible urea analogs [2].

Conformational analysis Scaffold rigidity Entropic binding optimization

Patent Landscape Context: Scaffold Overlap with NAMPT and Sigma Receptor Inhibitor Chemical Space

The indanyl urea scaffold class to which CAS 2034262-32-1 belongs has been claimed in patent families targeting nicotinamide phosphoribosyltransferase (NAMPT; US 9,303,989 B2) [1], sigma receptors (US 9,493,434 B2; EP 2,671,582 B1) [2], and p38 MAP kinase (EP 3,186,232 B1) [3]. While direct target engagement data for CAS 2034262-32-1 itself is not publicly disclosed in peer-reviewed literature, its structural elements—particularly the 2-methoxy-indane bearing a urea-linked side chain—map onto pharmacophore models described in these patents. Compounds within the US 9,303,989 patent series demonstrated NAMPT IC₅₀ values ranging from sub-nanomolar to low micromolar depending on urea substituent identity, with the indane C2 substitution pattern emerging as a critical determinant of potency [1].

NAMPT inhibition Sigma receptor Kinase inhibition Patent landscape

Solubility and Formulation Considerations: Predicted Profile vs. Hydrophobic Analogs

The dual ether oxygen content of CAS 2034262-32-1 (one methoxy on the indane C2 and one 2-methoxyethyl on the urea side chain) distinguishes it from halogen-substituted indanyl urea analogs such as 1-(2,6-difluorophenyl)-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea and 1-(2-chlorophenyl)-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea, which carry electron-withdrawing aryl halides that increase lipophilicity and decrease aqueous solubility . Predicted LogP for the target compound (estimated 1.8–2.2) is approximately 1–2 log units lower than its dihalogenated counterparts, translating to a predicted 10- to 100-fold higher equilibrium aqueous solubility under physiologically relevant conditions [1]. This difference has practical implications for in vitro assay design, where higher aqueous solubility correlates with reduced DMSO carryover artifacts and more reliable dose-response measurements.

Aqueous solubility Formulation development LogP prediction

Optimal Procurement and Deployment Scenarios for 1-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea


Hit-to-Lead Optimization Programs Requiring MW <300 Indanyl Urea Starting Points

With a molecular weight of 278.35 g·mol⁻¹—substantially lower than the benzyl analog (MW 340.4) and halogenated aryl analogs (MW typically >320)—this compound serves as an optimal starting scaffold for medicinal chemistry teams operating under strict lead-likeness constraints . The 2-methoxyethyl side chain provides a metabolically stable ether linkage that avoids the oxidative liabilities of benzylic positions found in benzyl-substituted analogs, while the indane C2 methoxy group offers a vector for further substitution without increasing H-bond donor count . Procurement is recommended for fragment-growing and scaffold-hopping campaigns targeting kinases, sigma receptors, or sEH where maintaining MW <300 is a design criterion.

Selectivity Profiling Panels Across Indanyl Urea Target Classes

Given the scaffold's documented appearance in patent families spanning NAMPT (US 9,303,989), sigma receptors (US 9,493,434), and p38 MAPK (EP 3,186,232), this compound is well-suited for inclusion in cross-target selectivity panels [1]. Its structural features—particularly the 2-methoxy substitution pattern and the 2-methoxyethyl urea terminus—allow researchers to probe the contribution of these specific functional groups to target engagement across multiple enzyme and receptor classes, generating SAR that can differentiate target-specific binding determinants from scaffold-driven polypharmacology.

High-Throughput Screening Campaigns Prioritizing Aqueous Solubility and Assay Compatibility

The predicted LogP of 1.8–2.2 and dual ether oxygen content confer superior aqueous solubility compared to halogenated indanyl urea analogs, making this compound a preferred choice for biochemical and cell-based HTS campaigns . Reduced DMSO precipitation risk, lower non-specific protein binding potential, and improved dose-response curve quality are expected relative to more lipophilic comparators. Procurement for screening libraries exceeding 10,000 compounds should consider this scaffold for its favorable solution-phase properties at typical screening concentrations (1–30 µM).

Computational Chemistry and Molecular Modeling Benchmarking Studies

The compound's moderate molecular weight (278.35), defined stereoelectronic features (indane C2 quaternary center with methoxy substituent), and balanced HBD:HBA profile (2:3) make it an attractive benchmark for validating conformational sampling algorithms, free energy perturbation (FEP) calculations, and pharmacophore modeling within the indanyl urea chemical space . Its InChI Key (SZTXNCZJNJJJGO-UHFFFAOYSA-N) and SMILES notation are fully defined, enabling unambiguous computational registration and ensuring reproducibility across modeling platforms.

Quote Request

Request a Quote for 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.